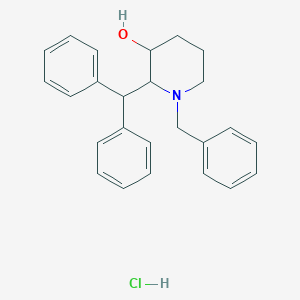
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as Diphenylmethylpiperidinol hydrochloride or DPH hydrochloride. It is a white crystalline powder with a molecular weight of 433.0 g/mol.
Mechanism Of Action
The exact mechanism of action of DPH hydrochloride is not fully understood. However, it is believed to exert its pharmacological effects by acting as an antagonist at histamine H1 receptors, as well as at other receptors such as muscarinic acetylcholine receptors and serotonin receptors. It is also thought to inhibit the reuptake of norepinephrine and serotonin.
Biochemical And Physiological Effects
DPH hydrochloride has been shown to produce a range of biochemical and physiological effects. It has been found to produce sedation, drowsiness, and reduced motor activity. It also has anticholinergic effects, which can lead to dry mouth, blurred vision, and urinary retention. Additionally, it has been found to have analgesic effects, which may be mediated by its action at opioid receptors.
Advantages And Limitations For Lab Experiments
DPH hydrochloride has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its pharmacological effects are well-documented. However, there are also some limitations to its use. One major limitation is its potential for producing unwanted side effects, such as sedation and anticholinergic effects. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Future Directions
There are several potential future directions for research involving DPH hydrochloride. One area of interest is its potential as a CNS depressant. Further studies are needed to fully elucidate its mechanism of action and to determine its potential for use in treating conditions such as anxiety and insomnia. Additionally, its potential as an analgesic warrants further investigation, particularly in light of the ongoing opioid epidemic. Other potential areas of research include its effects on cognition and memory, as well as its potential for use in treating addiction to other substances.
Synthesis Methods
The synthesis of DPH hydrochloride involves the reaction of benzylmagnesium chloride with 3-piperidone, followed by reduction with sodium borohydride and subsequent reaction with benzhydryl chloride. The final product is obtained by crystallization of the hydrochloride salt.
Scientific Research Applications
DPH hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of pharmacological properties, including analgesic, antitussive, and antihistaminic effects. Due to its ability to cross the blood-brain barrier, it has also been investigated for its potential as a central nervous system (CNS) depressant.
properties
CAS RN |
19974-87-9 |
|---|---|
Product Name |
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride |
Molecular Formula |
C25H28ClNO |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-benzhydryl-1-benzylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C25H27NO.ClH/c27-23-17-10-18-26(19-20-11-4-1-5-12-20)25(23)24(21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-9,11-16,23-25,27H,10,17-19H2;1H |
InChI Key |
ZBZQYPUHSMMZHO-UHFFFAOYSA-N |
SMILES |
C1CC(C(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl |
Canonical SMILES |
C1CC(C(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl |
synonyms |
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
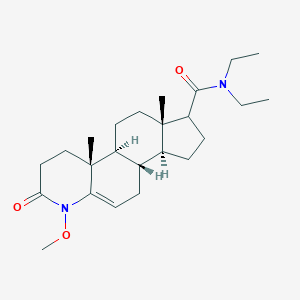

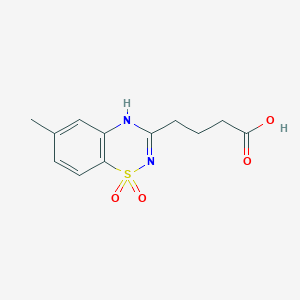

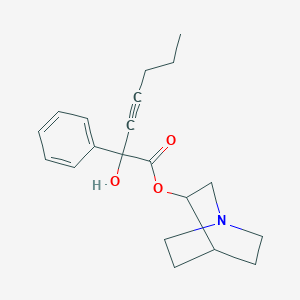

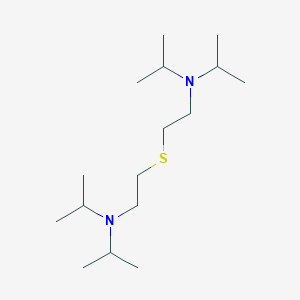
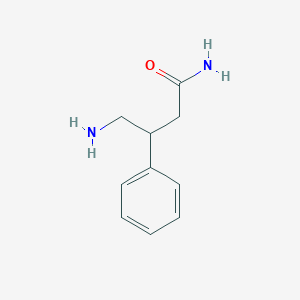
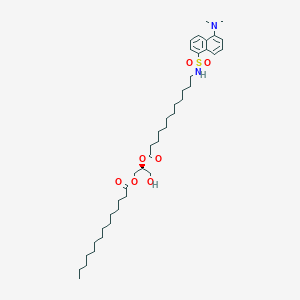
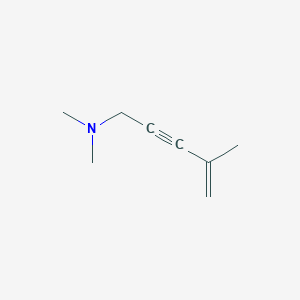
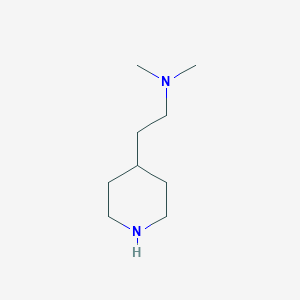
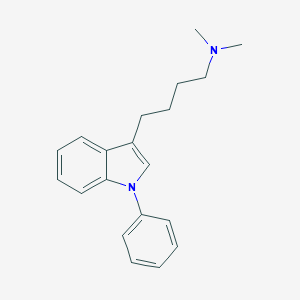
![4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-](/img/structure/B13005.png)